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Compound of Interest

Compound Name: C.I. Pigment Red 104

Cat. No.: B3228590 Get Quote

C.I. Name: Pigment Red 104 (PR104) C.I. Number: 77605 Common Names: Molybdate Red,

Molybdate Orange, Chrome Vermilion CAS Number: 12656-85-8 Chemical Composition: A

solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).

[1][2]

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I.
Pigment Red 104. It is intended for researchers, scientists, and professionals in drug

development and materials science who require detailed data for identification,

characterization, and quality control. The guide includes summarized spectroscopic data,

detailed experimental protocols for obtaining such data, and workflows for synthesis and

analysis.

Spectroscopic Data
The spectroscopic signature of C.I. Pigment Red 104 is a composite of the vibrational and

electronic transitions of its constituent anions: chromate (CrO₄²⁻), molybdate (MoO₄²⁻), and

sulfate (SO₄²⁻), within a lead-based crystal lattice. The exact peak positions and relative

intensities can vary depending on the precise stoichiometry of the components and the

pigment's crystal structure.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly in the far-infrared region, is a crucial tool for identifying the

inorganic components of Pigment Red 104. The primary absorption bands arise from the
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stretching and bending vibrations of the chromate, molybdate, and sulfate groups.[1]

Wavenumber (cm⁻¹) Assignment Intensity

~950 - 1150
ν₃ (asymmetric stretching) of

SO₄²⁻
Strong, Broad

~880 - 930
ν₃ (asymmetric stretching) of

MoO₄²⁻
Strong

~840 - 880
ν₃ (asymmetric stretching) of

CrO₄²⁻
Strong

~820 - 840
ν₁ (symmetric stretching) of

CrO₄²⁻
Strong

~600 - 650 ν₄ (bending) of SO₄²⁻ Medium

Below 500

Fingerprint region including

bending modes of CrO₄²⁻ and

MoO₄²⁻, and lattice vibrations

Complex

Note: The values presented are approximate and derived from the analysis of the constituent

anions. The specific spectrum of a PR104 sample will show a complex overlap of these bands.

Raman Spectroscopy
Raman spectroscopy is highly effective for the molecular fingerprinting of C.I. Pigment Red
104, as its inorganic components provide distinct and strong Raman signals. The most intense

peaks correspond to the symmetric stretching vibrations of the chromate and molybdate

anions.[1]
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Raman Shift (cm⁻¹) Assignment Intensity

~898
ν₁ (symmetric stretching) of

MoO₄²⁻
Very Strong

~825 - 845
ν₁ (symmetric stretching) of

CrO₄²⁻
Very Strong

~330 - 400
Bending modes (ν₂, ν₄) of

CrO₄²⁻
Medium

~325
Bending modes (ν₂, ν₄) of

MoO₄²⁻
Medium

UV-Visible (UV-Vis) Spectroscopy
The characteristic orange-red color of Pigment Red 104 is due to its strong absorption of light

in the blue-green region of the visible spectrum. This absorption is primarily attributed to the

electronic charge-transfer transitions within the lead chromate component.[1] The absorption

onset for lead chromate is around 520 nm. The exact absorption maximum (λmax) for Pigment

Red 104 can vary based on its composition and particle size but is typically in the range of 480-

530 nm.

Parameter Value / Range Notes

Absorption Onset ~520 - 550 nm

Corresponds to the electronic

band gap of the lead chromate

component.

λmax (in solid state) ~480 - 530 nm

The peak of the main

absorption band in the visible

spectrum.

Band Gap (approx.) 2.2 - 2.4 eV
Calculated from the absorption

onset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3228590
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3228590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is generally not applicable for the characterization of inorganic, insoluble

pigments like C.I. Pigment Red 104. The technique is designed to probe the magnetic

properties of specific atomic nuclei (like ¹H, ¹³C) in soluble molecules, which are absent in the

solid inorganic lattice of this pigment.

Experimental Protocols
The following sections outline generalized protocols for the spectroscopic analysis of solid

inorganic pigments such as C.I. Pigment Red 104.

Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR)

spectroscopy is a common non-destructive method for analyzing pigment powders.

Instrumentation: A FTIR spectrometer equipped with a diamond ATR accessory, capable of

scanning the mid- and far-infrared regions (e.g., 4000 cm⁻¹ to 220 cm⁻¹).[3]

Sample Preparation: A small amount of the dry pigment powder is placed directly onto the

ATR crystal.

Data Acquisition:

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The

spectrum should be a flat line.

Apply firm and consistent pressure to the sample using the ATR pressure clamp to ensure

good contact between the sample and the crystal.

Collect the sample spectrum. A typical acquisition involves co-adding 32 to 64 scans at a

spectral resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or %

transmittance. Perform a baseline correction if necessary. The key absorption bands,

particularly in the 1200-220 cm⁻¹ region, are used for identification.

Protocol for Raman Spectroscopy
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Micro-Raman spectroscopy is a powerful non-destructive technique for identifying the specific

molecular composition of pigments.

Instrumentation: A Raman microscope equipped with a selection of excitation lasers (e.g.,

532 nm, 633 nm, or 785 nm). The choice of laser is critical to avoid fluorescence from the

sample and to potentially achieve resonance enhancement.[4]

Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.

Data Acquisition:

Place the slide on the microscope stage and bring the pigment particles into focus using

the optical objective (e.g., 50x).

Select the laser excitation wavelength. For red/orange pigments, a longer wavelength

laser (e.g., 785 nm) is often used to minimize fluorescence.[3]

Adjust the laser power to a low level (e.g., < 5 mW) to avoid thermal degradation of the

sample.

Acquire the spectrum. Typical acquisition times range from a few seconds to several

minutes, often with multiple accumulations to improve the signal-to-noise ratio.[3]

Data Processing: The raw spectrum may need to be corrected for background fluorescence.

The positions of the characteristic Raman shifts are then compared to reference databases

for identification.

Protocol for UV-Vis Spectroscopy (Diffuse Reflectance)
To measure the absorption properties of an opaque solid pigment, UV-Vis spectroscopy is

performed in diffuse reflectance mode.

Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory

for diffuse reflectance measurements.

Sample Preparation:

The pigment powder is densely packed into a sample holder.
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A highly reflective, non-absorbing material (e.g., BaSO₄ or a calibrated white standard) is

used as a reference.

Data Acquisition:

First, a baseline spectrum is collected using the white reference standard.

The sample is then measured over the desired wavelength range (e.g., 200-800 nm). The

instrument measures the percentage of light reflected from the sample relative to the

reference.

Data Processing: The reflectance data (R) is converted to absorbance-like data using the

Kubelka-Munk transformation: F(R) = (1-R)² / 2R. The resulting spectrum can be used to

identify the absorption maximum (λmax) and the absorption edge, from which the band gap

can be estimated.

Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes related to

C.I. Pigment Red 104.

Synthesis Workflow
The industrial production of C.I. Pigment Red 104 is primarily achieved through a controlled

wet chemical co-precipitation process.
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Aqueous Reactant Solutions

Lead (II) Nitrate
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Caption: Synthesis workflow for C.I. Pigment Red 104 via co-precipitation.

Spectroscopic Analysis Workflow
This diagram outlines a typical workflow for the comprehensive spectroscopic identification of

an unknown inorganic pigment sample.
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Spectroscopic Analysis
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Caption: General workflow for the spectroscopic identification of pigments.

Composition-Property Relationship
This diagram illustrates the logical relationship between the chemical composition of Pigment

Red 104 and its resulting spectroscopic and physical properties.
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Chemical Composition Resulting Properties
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Caption: Relationship between composition and properties of Pigment Red 104.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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